2-(Methylamino)ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl 3-oxobutanoate typically involves the alkylation of enolate ions. . The process involves the following steps:
Enolate Formation: Ethyl 3-oxobutanoate is treated with a strong base such as sodium ethoxide to form a resonance-stabilized enolate ion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethyl 3-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amines.
Scientific Research Applications
2-(Methylamino)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. The presence of the methylamino group enhances its reactivity, allowing it to form stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate:
Diethyl malonate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
2-(Methylamino)ethyl 3-oxobutanoate is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
CAS No. |
113204-57-2 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(methylamino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-7(10)11-4-3-8-2/h8H,3-5H2,1-2H3 |
InChI Key |
XVEFPLKDALKILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.